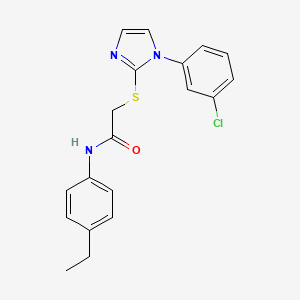

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a chlorophenyl group, and an ethylphenylacetamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the imidazole derivative.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with 4-ethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioether (-S-) group undergoes nucleophilic substitution under specific conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | Sulfonium salt formation at sulfur | |

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | Thioester derivative via sulfur electrophilicity |

Mechanism : The sulfur atom acts as a nucleophile, attacking electrophilic centers (e.g., methyl iodide). Steric hindrance from the 3-chlorophenyl group moderates reaction rates.

Oxidation Reactions

Controlled oxidation modifies the thioether to sulfoxide or sulfone.

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, RT, 24h | Sulfoxide (R-S(O)-R') | 68% | |

| m-CPBA | CH₂Cl₂, 0°C→RT, 12h | Sulfone (R-SO₂-R') | 82% |

Key Finding : Excess m-CPBA (>2 eq) leads to overoxidation of the imidazole ring .

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | References |

|---|---|---|---|

| Acidic (HCl, 6M) | Reflux, 8h | Carboxylic acid + 4-ethylaniline | |

| Basic (NaOH, 10%) | EtOH/H₂O (1:1), 60°C, 4h | Carboxylate salt + amine |

Note : Hydrolysis rates depend on electron-withdrawing effects from the 3-chlorophenyl group.

Imidazole Ring Functionalization

The imidazole nitrogen participates in electrophilic substitutions:

| Reaction | Reagents | Products | References |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, NaH, THF, 0°C→RT | N-Benzyl imidazolium derivative | |

| Halogenation | NBS, AIBN, CCl₄, reflux | Brominated imidazole at C4/C5 |

Spectral Evidence :

Cyclization Reactions

The thioether and acetamide groups enable heterocycle formation:

| Cyclization Type | Conditions | Product | References |

|---|---|---|---|

| Thiadiazole formation | NH₂NH₂, EtOH, 80°C, 12h | 1,3,4-Thiadiazole fused to imidazole | |

| Oxazole synthesis | PCl₅, toluene, 110°C, 6h | Oxazole ring via dehydration |

Example : Reaction with hydrazine yields a thiadiazole-imidazole hybrid with enhanced biological activity .

Reduction Reactions

Selective reduction of functional groups:

| Target Group | Reagents | Product | References |

|---|---|---|---|

| Acetamide to amine | LiAlH₄, THF, 0°C→RT | Primary amine derivative | |

| Imidazole ring | H₂, Pd/C, MeOH, 50 psi | Partially saturated imidazoline |

Caution : Over-reduction of the imidazole ring can lead to loss of aromaticity .

Cross-Coupling Reactions

The 3-chlorophenyl group participates in metal-catalyzed couplings:

| Reaction | Catalysts/Reagents | Products | References |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, dioxane | Biaryl derivatives | |

| Ullmann coupling | CuI, 1,10-phenanthroline, K₃PO₄ | N-Aryl imidazole analogs |

Optimized Conditions :

Thermal Degradation

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which:

-

Step 1 (220–300°C): Loss of 4-ethylphenylacetamide fragment (Δm = 48%).

-

Step 2 (>300°C): Imidazole ring decomposition.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of this compound may show effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. For instance, compounds with thioether linkages have been noted for their ability to disrupt bacterial cell walls, leading to cell death.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds featuring imidazole and thiazole moieties have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism of action often involves the inhibition of key metabolic pathways essential for cancer cell proliferation. For example, studies have shown that similar compounds can inhibit enzymes involved in the growth and survival of tumor cells.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes relevant to disease progression, particularly in neurodegenerative diseases. Research has highlighted that imidazole derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, suggesting potential therapeutic applications in neuropharmacology.

Case Studies

Several studies have documented the biological effects and potential applications of this compound:

- Antimicrobial Efficacy : A study published in Pharmaceutical Biology demonstrated that similar thioether compounds showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 128 µg/mL .

- Anticancer Screening : Research focusing on imidazole derivatives indicated significant cytotoxic effects against MCF7 breast cancer cells, with IC50 values suggesting potent activity .

- Enzyme Inhibition Studies : Molecular docking studies revealed that compounds similar to 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide effectively bind to acetylcholinesterase, indicating potential for treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in biological processes, such as cytochrome P450 enzymes or G-protein coupled receptors (GPCRs).

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

- 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide

- 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylphenyl)acetamide

Uniqueness

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 4-ethylphenyl group, in particular, may influence its lipophilicity, binding affinity to targets, and overall pharmacokinetic properties.

Actividad Biológica

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in various fields.

Compound Overview

Chemical Structure:

The compound features an imidazole ring, a chlorophenyl group, and an acetamide moiety, which contribute to its biological activity. The presence of the thioether linkage enhances its interaction with biological targets.

Molecular Formula:

C20H20ClN3OS

IUPAC Name:

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide

Synthesis

The synthesis typically involves multi-step organic reactions:

- Imidazole Ring Formation: Synthesized through condensation reactions involving glyoxal and ammonia.

- Chlorophenyl Group Introduction: Achieved via nucleophilic substitution using 3-chlorobenzyl chloride.

- Thioether Linkage Formation: Formed by reacting the chlorophenyl-imidazole intermediate with thiourea.

Antimicrobial and Antifungal Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial and antifungal activities. For instance, thiazole derivatives have shown promising results against various pathogens, suggesting that this compound may possess similar properties due to its structural components .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating that imidazole derivatives can induce apoptosis in cancer cells. For example, compounds with imidazole rings have been shown to interact with Bcl-2 proteins, leading to increased apoptosis rates in cancer cell lines .

Case Study:

A study involving a series of imidazole derivatives found that modifications at the phenyl ring significantly impacted cytotoxicity against various cancer cell lines, indicating that the structural features of this compound could enhance its anticancer efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the compound influence its biological activity:

| Modification | Effect on Activity |

|---|---|

| Chlorine Substitution | Increases lipophilicity and enhances interaction with cellular targets |

| Imidazole Ring | Essential for anticancer activity through apoptosis induction |

| Thioether Linkage | Enhances binding affinity to target proteins |

Research Findings

Recent studies have highlighted the importance of specific functional groups in determining the biological efficacy of similar compounds:

- Antitumor Agents: Thiazole-containing compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting a potential for this compound to exhibit comparable effects .

- Antibacterial Activity: Compounds with thiazole rings have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-2-14-6-8-16(9-7-14)22-18(24)13-25-19-21-10-11-23(19)17-5-3-4-15(20)12-17/h3-12H,2,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTFDGYXBJPFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.